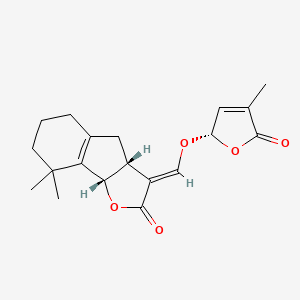

2'-epi-5-Deoxystrigol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3E,3aR,8bS)-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTUQXRFEBHUBA-MDVYPADHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Regulation of 2 Epi 5 Deoxystrigol

Core Biosynthetic Pathway from Carotenoids

The initial steps in the formation of 2'-epi-5-deoxystrigol are deeply rooted in the carotenoid biosynthetic pathway, utilizing a common precursor and a cascade of specialized enzymes to generate a key intermediate.

Precursor: All-trans-β-Carotene

The journey to synthesize this compound begins with all-trans-β-carotene, a C40 carotenoid pigment. oup.com This molecule serves as the foundational substrate for the strigolactone pathway. oup.com The synthesis of all-trans-β-carotene itself is a multi-step process involving the cyclization of all-trans-lycopene by lycopene-β-cyclase (LCY-β), which introduces two β-ionone rings. oup.com

Involvement of Carotenoid Isomerase DWARF27 (D27)

The first committed step in the strigolactone biosynthesis is the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene. oup.comnih.gov This critical conversion is catalyzed by the carotenoid isomerase DWARF27 (D27). oup.comnih.gov D27 is a novel iron-containing protein located in the chloroplasts. oup.comnih.gov The d27 mutant in rice exhibits a phenotype of increased tillering and reduced height, which can be rescued by the application of a synthetic strigolactone analog, GR24. oup.comoup.com This demonstrates the essential role of D27 in the strigolactone biosynthesis pathway. oup.comoup.com In the absence of functional D27, the production of this compound is undetectable in rice root exudates. oup.comnih.gov

Role of Carotenoid Cleavage Dioxygenases (CCD7 and CCD8)

Following the isomerization step, two sequential carotenoid cleavage dioxygenases, CCD7 and CCD8, act on the 9-cis-β-carotene substrate. oup.commdpi.com

CCD7 (Carotenoid Cleavage Dioxygenase 7): This enzyme performs a stereospecific cleavage of 9-cis-β-carotene at the C9'-C10' double bond. oup.com This reaction yields two products: 9-cis-β-apo-10'-carotenal (a C27 compound) and β-ionone (a C13 compound). oup.comnih.gov The orthologs of CCD7 have been identified in various plant species and are known by different names, such as MAX3 in Arabidopsis, RMS5 in pea, and D17/HTD1 in rice. nih.govmdpi.com

CCD8 (Carotenoid Cleavage Dioxygenase 8): The 9-cis-β-apo-10'-carotenal produced by CCD7 is then acted upon by CCD8. oup.com CCD8 catalyzes a combination of reactions, including cleavage and oxygenation, to convert 9-cis-β-apo-10'-carotenal into the central metabolite, carlactone (B12838652). oup.comapsnet.org Like CCD7, CCD8 has several orthologs, including MAX4 in Arabidopsis, RMS1 in pea, and D10 in rice. nih.govmdpi.com

Mutations in either CCD7 or CCD8 lead to strigolactone deficiency, resulting in a characteristic highly branched or increased tillering phenotype in plants like Arabidopsis, rice, and pea. apsnet.org

Formation of Carlactone (CL) as a Key Intermediate

The sequential action of D27, CCD7, and CCD8 culminates in the formation of carlactone (CL). oup.comnih.gov Carlactone is a crucial intermediate and the precursor for all known strigolactones. oup.comnih.gov Initially identified through in vitro biochemical analyses, its presence and role as an endogenous precursor have been confirmed in vivo. nih.govnih.gov Studies using 13C-labeled carlactone in the rice dwarf10 mutant (defective in CCD8) demonstrated its conversion into endogenous strigolactones, including (-)-[13C]-2'-epi-5-deoxystrigol. nih.govnih.gov Further research has established that the naturally occurring form of carlactone has an (11R)-configuration, which is the stereospecific isomer recognized by the downstream enzymes in the pathway. nih.gov

| Enzyme | Gene/Mutant Name Examples | Function in the Core Pathway | Substrate | Product(s) |

| DWARF27 (D27) | D27 (Rice), AtD27 (Arabidopsis) | Isomerization | All-trans-β-carotene | 9-cis-β-carotene |

| CCD7 | MAX3 (Arabidopsis), D17/HTD1 (Rice), RMS5 (Pea) | Cleavage of 9-cis-β-carotene | 9-cis-β-carotene | 9-cis-β-apo-10'-carotenal + β-ionone |

| CCD8 | MAX4 (Arabidopsis), D10 (Rice), RMS1 (Pea) | Cleavage and oxygenation | 9-cis-β-apo-10'-carotenal | Carlactone |

Conversion of Carlactone to this compound

The final steps of this compound biosynthesis involve the modification of the carlactone backbone by a specific class of enzymes, leading to the formation of this bioactive strigolactone.

Role of Cytochrome P450 Monooxygenase MAX1 Homologs (e.g., Os900/OsCYP711A2 in Rice)

The conversion of carlactone to various strigolactones is catalyzed by cytochrome P450 monooxygenases belonging to the CYP711A family, which are homologs of the MORE AXILLARY GROWTH 1 (MAX1) protein in Arabidopsis. apsnet.orgpnas.org In rice (Oryza sativa), several MAX1 homologs have been identified, and they exhibit diverse functions in the strigolactone pathway. nih.govnih.gov

Specifically, the rice MAX1 homolog Os900 (also known as OsCYP711A2) acts as a carlactone oxidase. researchgate.netnih.gov This enzyme catalyzes the conversion of carlactone into ent-2'-epi-5-deoxystrigol, which is also referred to as 4-deoxyorobanchol (4DO). nih.govresearchgate.net This reaction involves the formation of the B-C rings of the strigolactone molecule. nih.govnih.gov The functional importance of this enzyme is highlighted by the observation that a deletion of the gene encoding Os01g0700900 (Os900) in the rice cultivar Bala is associated with reduced levels of ent-2'-epi-5-deoxystrigol in root exudates. pnas.orgpnas.org In rice, ent-2'-epi-5-deoxystrigol is a major endogenous strigolactone and also serves as a precursor for the synthesis of orobanchol (B1246147), a reaction catalyzed by another MAX1 homolog, Os1400 (CYP711A3). nih.govresearchgate.netoup.com

The MAX1 homologs can be broadly classified based on their catalytic activities. Os900 is considered an A2-type CYP711A, as it can synthesize carlactonoic acid (CLA) from carlactone and further convert it to 4-deoxyorobanchol. nih.gov This demonstrates the pivotal role of MAX1 homologs in diversifying the structure of strigolactones from the common precursor, carlactone.

| Enzyme | Gene Name (Rice) | Function | Substrate | Product |

| Carlactone Oxidase | Os900 / OsCYP711A2 | Oxidation and ring formation | Carlactone | This compound (4-Deoxyorobanchol) |

Carlactone Oxidase Activity in this compound Formation

The formation of this compound, a key intermediate in the biosynthesis of canonical strigolactones (SLs) in many plant species, is catalyzed by specific cytochrome P450 monooxygenases (CYPs) that exhibit carlactone oxidase activity. nih.govfrontiersin.org These enzymes belong to the CYP711A clade, with the MORE AXIALLY GROWTH 1 (MAX1) gene in Arabidopsis being the archetypal member. frontiersin.org In rice (Oryza sativa), orthologs of MAX1 are responsible for the conversion of carlactone (CL), the common precursor for all strigolactones, into downstream products. frontiersin.orgpnas.org

Specifically, the conversion of carlactone to this compound (also known as 4-deoxyorobanchol or ent-2′-epi-5-deoxystrigol) is a critical step in the pathway leading to orobanchol-type strigolactones. frontiersin.orgnih.gov In rice, this reaction is primarily catalyzed by the enzyme OsCYP711A2, also known as Os900. nih.gov This enzyme facilitates the conversion of carlactone into 4-deoxyorobanchol via an intermediate, carlactonoic acid (CLA). nih.govresearchgate.net Research on rice varieties has identified two specific MAX1 orthologs on chromosome 1, SLB1 (Os01g0700900) and SLB2 (Os01g0701400), that contribute to SL biosynthesis. pnas.orgpnas.org Overexpression of these genes, particularly SLB1, leads to a significant increase in the production of ent-2′-epi-5-deoxystrigol, confirming their role as carlactone oxidases in this pathway. pnas.org

| Enzyme/Gene | Organism | Function | Reference |

|---|---|---|---|

| MAX1 | Arabidopsis thaliana | Archetype for CYP711A clade involved in SL biosynthesis. | frontiersin.org |

| OsCYP711A2 / Os900 / SLB1 | Oryza sativa (Rice) | Converts carlactone (CL) to this compound (4-deoxyorobanchol). | pnas.orgnih.gov |

| SLB2 | Oryza sativa (Rice) | Contributes to this compound production. | pnas.orgpnas.org |

Stereospecific Conversion from (11R)-Carlactone

The biosynthesis of this compound is a highly stereospecific process, beginning with its precursor, carlactone. nih.govh1.co Carlactone is synthesized in plants as a single stereoisomer with an (11R)-configuration. nih.govnih.gov This specific stereochemistry is crucial as it dictates the configuration of the final strigolactone products. All known natural strigolactones possess a (2′R)-configuration in their D-ring, which corresponds directly to the (11R)-configuration of carlactone. nih.govnih.gov

Experimental evidence has conclusively demonstrated that only (11R)-carlactone serves as the substrate for the biosynthesis of this compound. nih.gov In feeding experiments using rice, chemically synthesized and labeled (11R)-carlactone was efficiently converted to (-)-2'-epi-5-deoxystrigol, whereas the (11S)-isomer was not metabolized into this product. nih.govnih.gov This confirms that the enzymes involved in the pathway, such as MAX1, stereospecifically recognize and process only the natural (11R)-enantiomer. nih.gov The bioconversion of 13C-labeled carlactone into 13C-labeled (-)-2'-epi-5-deoxystrigol and 13C-orobanchol in a rice mutant further solidifies that carlactone is the endogenous, stereospecifically recognized precursor in the strigolactone pathway. nih.govnih.gov

Further Derivatization: Conversion of this compound to Other Strigolactones

Stereochemical Considerations in Biosynthesis

Stereochemistry is a defining feature of strigolactone biosynthesis and is critical for their biological activity. nih.govpnas.org The stereochemistry of strigolactones is determined at two key positions: the C-2' of the D-ring and the junction of the B and C rings. As previously noted, the (2'R)-configuration of the D-ring is conserved across natural strigolactones, arising from the (11R)-configuration of the precursor carlactone. nih.gov

The stereochemistry at the B-C ring junction, however, gives rise to two distinct families of canonical strigolactones: orobanchol-type and strigol-type. nih.govpnas.org this compound (4-deoxyorobanchol) and its derivative orobanchol belong to the orobanchol-type, characterized by an α-oriented (upward) C-ring. nih.govpnas.org In contrast, its diastereomer, 5-deoxystrigol (B197688), is the precursor for the strigol-type family, which has a β-oriented (downward) C-ring. nih.gov

The formation of these specific stereoisomers is under strict enzymatic control. In rice, the biosynthetic pathway stereospecifically produces ent-2′-epi-5-deoxystrigol and orobanchol, without detectable levels of their other stereoisomers. researchgate.net The cyclization of an oxidized carlactone intermediate is the critical step that establishes the B-C ring stereochemistry. In some plants, this step is mediated by enzymes that yield a mixture of diastereomers, suggesting that additional factors, such as dirigent (DIR) domain-containing proteins, may be required to guide the reaction toward the correct stereo-configuration. nih.govpnas.org

Environmental and Nutritional Regulation of this compound Production

Upregulation under Low Phosphate (B84403) (Pi) Conditions

The biosynthesis and exudation of strigolactones, including this compound, are strongly influenced by environmental and nutritional cues, most notably the availability of inorganic phosphate (Pi). nih.gov It is well established that phosphate deficiency is a potent inducer of strigolactone production in a wide range of plant species. researchgate.netnih.govfrontiersin.org This response is considered an adaptive mechanism, as the exuded strigolactones promote the establishment of symbiosis with arbuscular mycorrhizal fungi, which enhance the plant's ability to acquire phosphate from the soil. nih.govfrontiersin.org

In rice, the levels of this compound exuded from the roots increase dramatically under low-phosphate conditions. nih.gov This physiological response is correlated with the transcriptional upregulation of key biosynthetic genes. Studies have shown that the expression of rice MAX1 orthologs, which are responsible for converting carlactone, is induced by phosphate starvation. pnas.org This regulatory link ensures that the production of this compound and other strigolactones is heightened when the plant experiences phosphate stress.

| Compound | Low Phosphate (LP, 2 µM) Level | Sufficient Phosphate (SP, 300 µM) Level | Reference |

|---|---|---|---|

| This compound | Significantly higher | Significantly lower | researchgate.net |

| Orobanchol | Significantly higher | Significantly lower | researchgate.net |

| Orobanchyl acetate (B1210297) | Significantly higher | Significantly lower | researchgate.net |

Data is qualitative based on findings that LP conditions lead to significantly increased exudation compared to SP conditions.

Response to Low Nitrate (B79036) (N) Conditions

Nutrient availability, particularly nitrogen, plays a crucial role in modulating the biosynthesis of this compound. In rice (Oryza sativa), conditions of low nitrate have been shown to significantly enhance the exudation of this strigolactone from the roots. This response is believed to be an adaptive mechanism to promote symbiotic relationships with arbuscular mycorrhizal fungi, which can help the plant acquire nutrients from the soil.

Research has demonstrated a marked increase in the levels of this compound in rice plants grown in low nitrate (LN) media compared to those grown in sufficient nitrate (SN) media. For instance, a study found that the level of this compound exuded by wild-type rice plants was significantly higher under LN conditions (0.02 mM nitrate) compared to SN conditions (2.5 mM nitrate). nih.govnih.gov While research in sorghum has primarily focused on 5-deoxystrigol, it has been shown that nitrogen deficiency, in general, promotes the production and exudation of this related strigolactone, suggesting a conserved response to nitrogen limitation among different plant species. nih.gov

Table 1: Effect of Low Nitrate on this compound Exudation in Wild-Type Rice

| Condition | Nitrate Concentration | This compound Level (relative abundance) |

|---|---|---|

| Sufficient Nitrate (SN) | 2.5 mM | Lower |

| Low Nitrate (LN) | 0.02 mM | Significantly Higher |

Species-Specific and Genotype-Dependent Variations in Production

The production of this compound exhibits considerable variation not only between different plant species but also among different genotypes within the same species. In rice, a wide range of this compound production levels has been observed across various cultivars.

Studies have identified certain rice cultivars as high producers of this compound, including 'IAC 165', 'IAC 1246', 'Gangweondo', and 'Kinko'. nih.govresearchgate.net Conversely, cultivars such as 'Super Basmati', 'TN 1', 'Anakila', and 'Agee' have been characterized as low producers. nih.govresearchgate.net This genetic variation in strigolactone production is often linked to differences in tillering capacity, with low-tillering varieties generally producing higher amounts of strigolactones. nih.govresearchgate.net

A notable example of genotype-dependent variation is the difference between the indica cultivar 'Bala' and the japonica cultivar 'Azucena'. 'Azucena' is a high producer of ent-2′-epi-5-deoxystrigol, while 'Bala' is a low producer. researchgate.netpnas.org This difference has been attributed to a major quantitative trait locus (QTL), qSLB1.1, on chromosome 1. nih.govresearchgate.netnih.gov The 'Bala' genome contains a deletion in this region that results in the absence of two MAX1 orthologs, SLB1 and SLB2, which are cytochrome P450 genes essential for strigolactone biosynthesis. nih.govresearchgate.netnih.gov

Table 2: Genotype-Dependent Production of this compound in Rice Cultivars

| Cultivar | Subspecies | This compound Production Level | Genetic Factor |

|---|---|---|---|

| Azucena | japonica | High | Presence of SLB1 and SLB2 |

| Bala | indica | Low | Deletion of SLB1 and SLB2 |

| IAC 165 | Not specified | High | Not specified |

| Gangweondo | Not specified | High | Not specified |

| Kinko | Not specified | High | Not specified |

| Super Basmati | Not specified | Low | Not specified |

Feedback Regulation Mechanisms

The biosynthesis of this compound is subject to feedback regulation, a common mechanism in metabolic pathways that allows the cell to maintain homeostasis. This regulation primarily occurs at the level of gene expression for key biosynthetic enzymes.

In Arabidopsis, studies have shown that a deficiency in strigolactones leads to the upregulation of the MAX3 and MAX4 genes, which are involved in the early steps of the strigolactone biosynthesis pathway. nih.govresearchgate.net This upregulation is likely a compensatory response to the low levels of the final product. This feedback mechanism is dependent on the F-box protein MAX2, a component of the strigolactone signaling pathway. oup.com

In rice, evidence for feedback regulation comes from the analysis of the strigolactone-insensitive mutant d14. This mutant accumulates higher levels of this compound compared to wild-type plants. nih.govnih.gov This suggests that the inability to perceive the strigolactone signal leads to a lack of feedback inhibition on the biosynthetic pathway, resulting in overproduction. It has also been proposed that strigolactone biosynthesis is tightly controlled by the negative feedback regulation of D10 and D17 gene expression. researchgate.net

Chemical and Genetic Modulation of Biosynthesis

The biosynthesis of this compound can be modulated through both chemical and genetic approaches. These methods are valuable tools for studying the physiological roles of strigolactones and for potentially manipulating plant architecture and interactions with other organisms.

Impact of Strigolactone Biosynthesis Inhibitors (e.g., TIS108)

Chemical inhibitors that target specific enzymes in the strigolactone biosynthetic pathway can effectively reduce the production of this compound. TIS108 is a triazole-type inhibitor that has been shown to be a potent and specific inhibitor of strigolactone biosynthesis. nih.govresearchgate.netresearchgate.net

Treatment of rice seedlings with TIS108 leads to a dose-dependent reduction in the levels of this compound in both the roots and root exudates. pnas.org This inhibition of strigolactone production results in phenotypes characteristic of strigolactone-deficient mutants, such as increased tillering. researchgate.net TIS108 has also been shown to be effective in Arabidopsis, where its application leads to an increase in the number of branches. nih.govresearchgate.net

Table 3: Effect of TIS108 on this compound Levels in Rice

| TIS108 Concentration | Effect on this compound Levels |

|---|---|

| 0 nM (Control) | Normal levels |

| 10 nM | Significant reduction |

| 100 nM | Strong reduction |

Mutagenesis Studies Affecting this compound Levels

Genetic mutations in the genes encoding strigolactone biosynthetic enzymes have a profound impact on the levels of this compound. In rice, the d10 mutant, which has a mutation in the CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) gene, exhibits strongly decreased or undetectable levels of ent-2′-epi-5-deoxystrigol. pnas.org

Mutations in the MAX1 gene and its orthologs also significantly affect this compound production. The Arabidopsis max1 mutant is deficient in strigolactones. In rice, the natural deletion of the MAX1 orthologs SLB1 and SLB2 in the 'Bala' cultivar is responsible for its low ent-2′-epi-5-deoxystrigol production. nih.govresearchgate.net Conversely, overexpression of SLB1 or SLB2 in 'Bala' leads to a significant increase in the production of ent-2′-epi-5-deoxystrigol. nih.govresearchgate.netresearchgate.net

Table 4: Effect of Mutations on this compound Levels

| Gene | Organism | Mutation Type | Effect on this compound Levels |

|---|---|---|---|

| D10 (CCD8) | Rice | Loss-of-function | Strongly decreased/undetectable |

| SLB1 & SLB2 (MAX1 orthologs) | Rice ('Bala') | Natural deletion | Low |

| SLB1 or SLB2 | Rice ('Bala') | Overexpression | Significantly increased |

| D14 | Rice | Loss-of-function (insensitivity) | Increased |

Biological Functions and Molecular Mechanisms of 2 Epi 5 Deoxystrigol

Role in Plant Development and Architecture

2'-epi-5-Deoxystrigol, a canonical strigolactone (SL), plays a significant role as a plant hormone regulating various aspects of plant development and architecture. Its functions are critical for optimizing plant growth in response to environmental cues, particularly nutrient availability.

This compound is a potent inhibitor of shoot branching, a process also known as tillering in grasses like rice. This hormonal action is a key component of the plant's strategy to balance growth between its shoot and root systems and to adapt to environmental conditions such as nutrient deficiency.

Research demonstrates a clear correlation between the levels of this compound and the degree of tiller bud outgrowth. In rice seedlings, tiller bud outgrowth is inhibited as the concentration of this compound in the roots increases, particularly in response to low phosphate (B84403) availability nih.gov. This inhibitory effect is dependent on a functional SL signaling pathway. In SL-deficient (d10) and SL-insensitive (d3, d14) rice mutants, the suppression of tiller bud outgrowth under phosphate deficiency is not observed, confirming that the process requires both the synthesis of and the response to strigolactones nih.gov. For instance, the d14 mutant, which is insensitive to SLs, accumulates higher levels of this compound than wild-type plants yet still displays a high-tillering phenotype nih.gov.

The stereochemistry of the molecule is crucial for its biological activity. Studies comparing different stereoisomers of 5-deoxystrigol (B197688) (5DS) have shown that isomers with a (2′R) configuration, such as (+)-5DS and (–)-ent-2′-epi-5DS, exhibit stronger activity in inhibiting tiller bud outgrowth in rice compared to their (2′S) counterparts oup.comoup.com. This indicates a specific recognition of the (2'R) configuration by the plant's receptor proteins, which is essential for initiating the signaling cascade that leads to branching inhibition oup.comoup.com.

| Condition | Plant Type | Number of Outgrowing Tillers | Root this compound Level |

|---|---|---|---|

| Phosphate Sufficient | Wild-Type Rice | Normal | Low |

| Phosphate Deficient | Wild-Type Rice | Inhibited/Reduced | Elevated nih.gov |

| Phosphate Deficient | SL-deficient/insensitive mutants | Not Inhibited nih.gov | Varies (low in deficient, high in insensitive) nih.gov |

Strigolactones, including this compound, are integral regulators of root system architecture, influencing the growth and development of different root types to optimize anchorage and resource acquisition nih.gov. This regulation is highly plastic, often changing in response to external stimuli like nutrient availability nih.gov.

Evidence suggests that strigolactones generally promote the elongation of the primary root. While many studies utilize the synthetic SL analog GR24 to demonstrate this effect, the findings are considered indicative of the function of endogenous strigolactones like this compound. In Arabidopsis, the application of GR24 has been shown to lead to the elongation of the primary root nih.govresearchgate.net. Similarly, in rice, SLs have been found to positively regulate the elongation of crown roots, which are the main components of the fibrous root system researchgate.net. This promotion of primary and crown root growth allows the plant to explore deeper soil layers for water and nutrients.

The effect of this compound on lateral root (LR) formation is modulatory and highly dependent on nutrient conditions, particularly phosphate (Pi) levels nih.gov. Under Pi-sufficient conditions, strigolactones act as negative regulators of lateral root formation. The application of GR24 reduces the density of lateral roots in wild-type plants researchgate.net. In rice, strigolactones have been found to specifically inhibit the formation of secondary lateral roots frontiersin.orgnih.gov.

Conversely, when phosphate is limited, strigolactones can act as positive regulators of lateral root development nih.gov. This reversal of function is a key adaptive strategy, promoting the proliferation of lateral roots in nutrient-rich soil patches. This modulation allows the plant to precisely control its root architecture, inhibiting lateral root growth when resources are plentiful and the primary root is sufficient, while promoting it to enhance foraging when nutrients are scarce nih.gov.

The synthesis and signaling of this compound are central to a plant's strategy for adapting to nutrient stress, especially phosphorus and nitrogen deficiency mdpi.com. When plants experience nutrient starvation, they increase the production and exudation of strigolactones nih.govnih.gov. In rice, phosphate starvation leads to elevated levels of this compound in the roots nih.govnih.gov.

This increase in endogenous this compound triggers a systemic response to conserve and acquire more nutrients. As detailed previously, the hormone travels up to the shoot to inhibit tiller bud outgrowth nih.gov. This reduces the demand for nutrients by limiting the growth of new shoots, thereby allocating more resources to the root system for nutrient foraging. Simultaneously, the changes induced in the root architecture—such as promoting primary root growth and modulating lateral root density—are adaptive responses to more efficiently explore the soil nih.gov. This dual role in optimizing both shoot architecture for efficient nutrient use and root architecture for improved nutrient acquisition highlights this compound as a key regulator of plant adaptation to nutrient-poor environments nih.gov.

| Nutrient Condition | Compound | Relative Level in Root Exudates |

|---|---|---|

| Sufficient Phosphate (SP) | This compound | Baseline researchgate.net |

| Low Phosphate (LP) | This compound | Significantly Increased researchgate.net |

| Sufficient Nitrate (B79036) (SN) | This compound | Baseline researchgate.net |

| Low Nitrate (LN) | This compound | Significantly Increased researchgate.net |

Influence on Root System Architecture

Involvement in Rhizosphere Communication

Beyond its role as an internal plant hormone, this compound is exuded from the roots into the surrounding soil, or rhizosphere, where it acts as a critical signaling molecule oup.comnih.gov. This function predates its role as a developmental hormone and is fundamental to establishing symbiotic and parasitic interactions nih.gov.

One of its primary roles in the rhizosphere is to facilitate the symbiosis between the plant and arbuscular mycorrhizal (AM) fungi oup.comnih.gov. In nutrient-poor soils, plants exude strigolactones like this compound to stimulate the hyphal branching of AM fungi nih.govoup.com. This increased branching enhances the probability of the fungus colonizing the plant's roots. The resulting symbiotic relationship is mutually beneficial: the fungus extends the plant's nutrient-gathering network, particularly for immobile nutrients like phosphate, and in return, the plant provides the fungus with carbohydrates nih.govnih.gov.

However, this signaling system can be exploited by other organisms. The seeds of parasitic plants, such as Striga hermonthica (witchweed), have evolved to recognize strigolactones as germination stimulants oup.com. When a host plant exudes this compound, it signals the presence of a potential host to dormant Striga seeds in the soil, triggering their germination researchgate.netpnas.org. Studies have shown a direct positive correlation between the amount of this compound exuded by rice cultivars and the germination rate of S. hermonthica seeds researchgate.netpnas.org. This makes this compound a key factor in the infestation of crops by these damaging parasitic weeds.

Stimulation of Root Parasitic Plant Seed Germination

This compound, a member of the strigolactone family of plant hormones, plays a crucial role as a germination stimulant for root parasitic plants. oup.comresearchgate.net These plants, such as those from the genera Striga and Orobanche, are obligate parasites that rely on chemical cues from host plant roots to initiate their life cycle. researchgate.netnih.gov The exudation of strigolactones like this compound by host plants into the rhizosphere serves as a signal for the parasitic plant seeds, allowing them to germinate in close proximity to a potential host, a necessary step for their survival. nih.gov

Research has demonstrated that this compound is an effective germination stimulant for various Striga species, which are a significant threat to cereal crops in Africa and Asia. researchgate.netnih.gov The sensitivity of Striga seeds to different strigolactones varies, and the specific composition of strigolactones exuded by a host plant can influence the level of parasitic infestation. nih.govnih.govnih.gov

For instance, studies on rice cultivars have shown a positive correlation between the amount of ent-2'-epi-5-deoxystrigol in root exudates and the germination percentage of Striga hermonthica seeds. nih.govpnas.org Rice varieties that produce higher levels of this compound tend to induce greater germination of S. hermonthica seeds. nih.govpnas.org In contrast, some sorghum genotypes that exude lower amounts of 5-deoxystrigol and instead produce more orobanchol (B1246147) exhibit resistance to Striga. nih.govnih.gov This suggests that the specific structure of the strigolactone is critical for its recognition by the parasitic plant's receptors. nih.gov While S. hermonthica is sensitive to a broad range of strigolactones, it responds most strongly to those with a stereochemistry similar to 5-deoxystrigol. nih.gov

The table below summarizes the germination-inducing activity of various strigolactones on Striga hermonthica.

| Strigolactone | Concentration (nM) | Germination (%) | Source |

| (rac)-2'-epi-5-deoxystrigol | 200 | 11 | researchgate.net |

| (rac)-Orobanchol | 200 | <1 | researchgate.net |

| (rac)-Strigol | 200 | >80 | researchgate.net |

While this compound can stimulate the germination of some Orobanche species (broomrapes), the specificity and efficacy can differ compared to its effect on Striga. nih.govnih.gov Generally, Orobanche species tend to be more responsive to orobanchol-type strigolactones. nih.gov However, the diversity of responses within the Orobanche genus is considerable, with some species showing germination in response to a narrow range of strigolactones.

For example, while some Orobanche and Phelipanche species are responsive to 5-deoxystrigol, others may not be stimulated by it at all. researchgate.net The structural variations among different strigolactones are key determinants of their biological activity on different parasitic plant species. nih.gov The natural stereoisomer, ent-2'-epi-5-deoxystrigol, has been identified in the root exudates of various plants and contributes to the germination of parasitic seeds in the soil. nih.gov

Promotion of Symbiotic Interactions with Arbuscular Mycorrhizal Fungi (AMF)

Beyond its role in parasitic plant interactions, this compound is a key signaling molecule in the establishment of beneficial symbiotic relationships with arbuscular mycorrhizal (AM) fungi. nih.govmdpi.comfrontiersin.org This ancient symbiosis is crucial for the nutrient uptake of most land plants. nih.gov Strigolactones, including this compound, are exuded by plant roots and act as chemical signals that promote the growth and branching of AM fungal hyphae, facilitating the colonization of the root by the fungus. nih.govmdpi.comnih.gov

One of the primary functions of this compound in the AM fungal symbiosis is the induction of extensive hyphal branching. nih.govnih.govnih.gov This response is critical for increasing the probability of contact between the fungus and the host root. nih.gov Studies have shown that the 2'(R)-isomers of 5-deoxystrigol, which includes (+)-2'-epi-5-deoxystrigol, are more active in inducing hyphal branching in AM fungi like Gigaspora margarita than their 2'(S)-enantiomers. nih.gov

The bioactivity of different strigolactones on AM fungi can vary significantly. For instance, orobanchol has been found to be more effective than 5-deoxystrigol in inducing hyphal branching in G. margarita. nih.gov However, fractions of rice root exudates containing ent-2'-epi-5-deoxystrigol have been shown to strongly stimulate AM fungal hyphal branching. nih.gov This highlights the nuanced and species-specific nature of these interactions. The minimum effective concentration of the (R)-isomers of 5-deoxystrigol for inducing hyphal branching in G. margarita is as low as 3 picograms per disc. nih.gov

The following table presents the minimum effective concentrations (MECs) of different stereoisomers of 5-deoxystrigol for inducing hyphal branching in Gigaspora margarita.

| Compound | Minimum Effective Concentration (pg/disc) | Source |

| (+)-5DS (2'R) | 3 | nih.gov |

| (-)-ent-5DS (2'S) | 30 | nih.gov |

| (+)-2'-epi-5DS (2'R) | 3 | nih.gov |

| (-)-ent-2'-epi-5DS (2'S) | 30 | nih.gov |

In addition to inducing morphological changes, this compound and other strigolactones stimulate the metabolism of AM fungi. nih.govnih.gov Upon perception of strigolactones, AM fungi increase their mitochondrial activity and cellular respiration. nih.govoup.com This metabolic activation is thought to provide the necessary energy for the increased hyphal growth and branching required for successful root colonization. oup.com The perception of strigolactones by the fungus triggers a cascade of molecular and cellular events that prepare it for the symbiotic interaction. nih.gov

Facilitation of Rhizobial Symbiosis

Strigolactones, as a class of compounds, are also involved in promoting symbiotic interactions with nitrogen-fixing rhizobia bacteria. nih.gov While the specific role of this compound in this process is less detailed in the available literature, the general function of strigolactones in this symbiosis is recognized. nih.gov These interactions are particularly crucial for leguminous plants, which form root nodules to house rhizobia.

The signaling pathways for mycorrhizal and rhizobial symbioses share some common components. oup.com It is understood that strigolactones can influence the establishment of this nitrogen-fixing symbiosis, adding another layer to their importance as rhizosphere signaling molecules. nih.gov

Molecular Perception and Signaling Transduction of this compound

The biological activity of this compound, a naturally occurring strigolactone (SL), is initiated through its perception by specific receptor proteins, which in turn triggers a cascade of molecular events leading to a physiological response. This process is highly regulated and dependent on the specific interactions between the ligand, its receptor, and downstream signaling components.

Interaction with Strigolactone Receptors

The perception of strigolactones is primarily mediated by α/β-hydrolase superfamily proteins, which act as SL receptors. In Arabidopsis thaliana, two key receptors have been identified: AtD14 (Arabidopsis thaliana DWARF14) and KAI2 (KARRIKIN INSENSITIVE2). While AtD14 is the primary receptor for canonical strigolactones involved in inhibiting shoot branching, KAI2 perceives karrikins, smoke-derived compounds, and some SL analogs to regulate seed germination and seedling development. nih.govresearchgate.net

The interaction between this compound and these receptors is highly specific. Studies have shown that AtD14 and KAI2 exhibit distinct selectivity for the stereochemistry of the butenolide D-ring of strigolactones. AtD14 preferentially binds and is activated by SLs with a 2'R configuration, while KAI2 shows selectivity for the 2'S configuration. nih.govresearchgate.net this compound, also known as 4-deoxyorobanchol (4DO), possesses the 2'S configuration, suggesting a potential interaction with KAI2-like receptors. nih.gov However, research indicates that naturally occurring deoxystrigolactones like 5-deoxystrigol and 4-deoxyorobanchol (ent-2′-epi-5DS) are active in AtD14-dependent processes such as the inhibition of secondary shoot growth. nih.gov

The binding of the SL molecule to the receptor's catalytic pocket is a critical step. For instance, in rice, the SL receptor DWARF14 (D14) interacts with the D3 F-box protein, a crucial component of the downstream signaling complex. biorxiv.org This interaction is fundamental for the perception of the SL signal and the subsequent activation of the signaling pathway.

Activation of Downstream Signaling Cascades

Upon binding of this compound to its receptor, a conformational change is induced in the receptor protein. This change facilitates the interaction of the receptor with other key signaling proteins, initiating a downstream cascade. A central component of this cascade is the SCF (Skp1-Cullin-F-box) complex. nih.govnih.gov In the context of strigolactone signaling, the F-box protein is MAX2 in Arabidopsis and D3 in rice. nih.govnih.gov

The hormone-receptor complex recruits the F-box protein, which in turn targets specific repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov In rice, the key repressor protein is D53, while in Arabidopsis, the functionally homologous proteins are the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family members. nih.gov The degradation of these repressors relieves the suppression of downstream transcription factors, allowing for the regulation of target gene expression and ultimately leading to a physiological response, such as the inhibition of shoot branching or the modulation of root architecture. nih.govnih.gov

The signaling pathway shares similarities with other phytohormone signaling pathways, particularly in its reliance on the degradation of repressor proteins to elicit a response. nih.gov

Role of Stereochemistry in Biological Activity and Receptor Binding

The stereochemistry of strigolactones is a critical determinant of their biological activity and receptor binding specificity. nih.gov The this compound molecule has a specific three-dimensional arrangement of its atoms, which dictates how it fits into the binding pocket of its receptor.

As previously mentioned, the configuration at the 2'-carbon of the D-ring is a key factor in distinguishing between the activity of different SLs on the AtD14 and KAI2 receptors. nih.govresearchgate.net Natural strigolactones with a 2'R configuration are generally potent inhibitors of shoot branching through the AtD14 pathway. Conversely, molecules with a 2'S configuration, such as the non-natural enantiomer of 5-deoxystrigol, are more active through the KAI2 pathway in processes like seed germination and hypocotyl elongation. nih.gov

This compound is a precursor for orobanchol-type strigolactones. nih.govresearchgate.net The specific stereochemistry of this compound is crucial for its biological function within the plant and its role as a signaling molecule in the rhizosphere. The production of specific stereoisomers can vary between plant species. For instance, rice primarily produces orobanchol-type SLs, which are derived from ent-2'-epi-5-deoxystrigol. nih.govresearchgate.net

| Compound | Receptor Preference (in Arabidopsis) | Primary Biological Activity |

| 5-Deoxystrigol (2'R) | AtD14 | Inhibition of shoot branching |

| ent-2'-epi-5-Deoxystrigol (2'S) | KAI2 | Regulation of seed germination and seedling development |

Influence on Auxin Transport Pathways

A significant aspect of the biological function of this compound and other strigolactones is their influence on auxin transport pathways. Auxin is a key phytohormone that regulates numerous aspects of plant growth and development, including root formation and shoot branching. Strigolactones are known to modulate polar auxin transport, which is the directional flow of auxin through the plant. nih.govnih.gov

Studies in rice have shown that under nutrient-limiting conditions, such as low phosphate and low nitrate, the levels of this compound increase. nih.govresearchgate.net This increase in strigolactone levels is associated with a reduction in auxin transport from the shoot to the root. nih.govresearchgate.net This modulation of auxin transport is a key mechanism by which strigolactones regulate root system architecture in response to nutrient availability. nih.gov

The application of the synthetic strigolactone analog GR24 has been shown to decrease auxin transport in roots, a process that involves PIN-FORMED (PIN) proteins, which are auxin efflux carriers. nih.gov By affecting the distribution of auxin, this compound and other strigolactones can influence developmental processes such as lateral root formation and tiller outgrowth. nih.gov The interaction between strigolactone signaling and auxin transport is complex and is thought to be a key regulatory hub for integrating environmental cues with plant development. nih.gov

| Condition | This compound Level in Rice | Effect on Auxin Transport |

| Low Phosphate | Increased | Reduced from shoot to root |

| Low Nitrate | Increased | Reduced from shoot to root |

Analytical Methodologies and Structural Elucidation in Research

Extraction and Purification Techniques

The initial and critical step in the analysis of 2'-epi-5-Deoxystrigol involves its extraction from plant sources and subsequent purification to remove interfering compounds.

Root exudates are a primary source for isolating this compound as it is actively secreted by plants into the rhizosphere. A common method involves growing plants hydroponically, which allows for the continuous release of strigolactones into the culture medium. strigasolutions.com This medium, containing the exudates, is then collected for extraction.

The extraction process typically employs solid-phase extraction (SPE) with a C18 column or a reversed-phase hydrophilic polymer column. strigasolutions.comnih.gov The collected root exudate solution is passed through the column, where this compound and other strigolactones are adsorbed. After washing the column to remove impurities, the retained compounds are eluted using an organic solvent such as ethanol or ethyl acetate (B1210297). nih.gov This eluate is then concentrated for further analysis. Research on rice (Oryza sativa) cultivars, such as Azucena, has successfully utilized analysis of root exudates to quantify levels of ent-2'-epi-5-deoxystrigol. nih.govpnas.orgpnas.org

In addition to root exudates, this compound can be extracted directly from plant tissues, primarily the roots where biosynthesis occurs. nih.gov Analysis of root extracts from rice has shown the presence of ent-2'-epi-5-deoxystrigol, correlating with the amounts found in exudates. pnas.orgpnas.org The process involves homogenizing the fresh or frozen plant tissue, followed by extraction with an organic solvent. The resulting crude extract is then purified, often using techniques similar to those for root exudates, such as silica (B1680970) gel column chromatography, to isolate the strigolactone fraction before instrumental analysis. nih.gov

Chromatographic and Spectrometric Analysis

Following extraction and purification, a combination of chromatographic separation and spectrometric detection is used for the identification, quantification, and structural elucidation of this compound.

UHPLC-MS/MS is a powerful technique for the analysis of strigolactones, offering high resolution, sensitivity, and shorter analysis times compared to conventional HPLC. nih.gov This method is well-suited for detecting the trace amounts of this compound present in plant extracts and exudates. nih.govconsensus.app The UHPLC system separates the components of the purified extract on a specialized column (e.g., a BEH C18 column), after which the tandem mass spectrometer provides highly selective and sensitive detection. researchgate.net The use of stable isotope-labeled internal standards, such as [²H₆]-2′-epi-5-deoxystrigol, is crucial for accurate quantification, as it corrects for variations during sample preparation and ionization. frontiersin.org

LC-MS/MS operated in the Multiple Reaction Monitoring (MRM) mode is the most widely used method for quantifying known strigolactones like this compound. nih.gov This technique offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to the target molecule. For this compound, the protonated molecular ion [M+H]⁺ is selected in the first quadrupole, fragmented, and a specific fragment ion is monitored in the third quadrupole. This process minimizes background noise and allows for accurate quantification even in complex samples. researchgate.netresearchgate.net

Research on rice root exudates has established specific MRM transitions for the identification and quantification of this compound. researchgate.netresearchgate.net The presence of the compound is further confirmed by comparing its retention time and mass fragmentation patterns with those of a synthetic standard. nih.gov

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Source |

| Precursor Ion ([M+H]⁺) | m/z 331 | researchgate.net |

| Product Ion 1 | m/z 234 | researchgate.net |

| Product Ion 2 | m/z 97 | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

While mass spectrometry is ideal for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of new strigolactones and for confirming the stereochemistry of known ones, including this compound. frontiersin.org Due to the low abundance of these compounds in nature, obtaining sufficient quantities for NMR analysis is a significant challenge. However, when a compound is successfully isolated, NMR provides detailed information about the carbon-hydrogen framework of the molecule. The stereochemical structure of ent-2'-epi-5-deoxystrigol purified from rice root exudates was conclusively determined by comparing its NMR data with that of optically pure synthetic standards. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography techniques such as Ultra-High Performance Liquid Chromatography (UHPLC), is a cornerstone in the analysis of this compound and other strigolactones. frontiersin.org This powerful combination allows for the separation of complex mixtures from plant root exudates and tissues, followed by highly accurate mass measurements.

Modern HRMS instruments, such as the Orbitrap mass spectrometer, can achieve high resolution (e.g., >120,000) and reliable mass accuracy with a mass error of less than 3 ppm. nih.gov This precision is critical for distinguishing this compound from a multitude of other co-eluting plant metabolites, thereby minimizing the risk of misidentification. In practice, electrospray ionization (ESI) in the positive ion mode is typically employed for the analysis of strigolactones. frontiersin.orgnih.gov

During analysis, the instrument detects the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. For this compound (molecular formula C₁₉H₂₂O₅), the expected accurate mass of the protonated molecule would be calculated and used for its identification. Tandem mass spectrometry (MS/MS) experiments are then performed to further confirm the structure. A characteristic fragmentation pattern for canonical strigolactones, including this compound, is the presence of a conserved diagnostic product ion corresponding to the D-ring moiety at a mass-to-charge ratio (m/z) of 97.02823. nih.gov The observation of this specific fragment ion provides strong evidence for the presence of a strigolactone structure.

| Analytical Technique | Instrumentation | Key Features for this compound Analysis |

| UHPLC-HRMS | Orbitrap Mass Spectrometer | High Resolution (>120,000), High Mass Accuracy (<3 ppm) |

| Ionization Method | Electrospray Ionization (ESI) | Typically operated in positive mode ([M+H]⁺) |

| Structural Confirmation | Tandem MS (MS/MS) | Detection of characteristic fragment ions (e.g., D-ring at m/z 97.02823) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique suitable for the analysis of strigolactones. springernature.comresearchgate.net While less common than LC-MS/MS for strigolactone analysis in recent years, it remains a valuable tool. frontiersin.orgresearchgate.net For GC-MS analysis, derivatization of the strigolactones may be necessary to increase their volatility and thermal stability, which is a prerequisite for gas chromatography.

The combination of GC's high separation efficiency for volatile compounds with the identification power of mass spectrometry allows for the characterization of different strigolactones within a sample. springernature.com However, the thermal instability of some strigolactones can be a limiting factor for this technique.

Isotopic Labeling for Pathway Tracing (e.g., ¹³C-labeled Carlactone)

Isotopic labeling is a definitive method for elucidating the biosynthetic pathway of strigolactones, including this compound. Research has provided conclusive evidence that carlactone (B12838652) is an endogenous precursor to canonical strigolactones. nih.govnih.gov

In pivotal studies, chemically synthesized ¹³C-labeled carlactone was fed to rice plants. nih.govnih.gov Subsequent analysis of the plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated the conversion of the labeled precursor into ¹³C-labeled downstream products. Specifically, researchers showed that ¹³C-labeled carlactone is converted to (-)-[¹³C]-2'-epi-5-deoxystrigol and [¹³C]-orobanchol, which are endogenous strigolactones in rice. nih.govnih.gov

These feeding experiments have established a direct biosynthetic link:

¹³C-labeled Carlactone → (-)-[¹³C]-2'-epi-5-deoxystrigol

This pathway tracing technique is indispensable for confirming biosynthetic intermediates and understanding the sequence of enzymatic reactions that lead to the formation of this compound in vivo. nih.govnih.gov

Challenges in Quantification and Detection due to Low Endogenous Levels

A significant challenge in the study of this compound is its extremely low concentration in plant tissues and root exudates. researchgate.netfrontiersin.org Endogenous levels of strigolactones are often in the range of picograms per gram of fresh weight, making their detection and accurate quantification a formidable task. springernature.com

The primary difficulties include:

Low Abundance : The minute quantities of the target analyte require highly sensitive analytical instrumentation, such as UHPLC-MS/MS operating in multiple reaction monitoring (MRM) mode, to achieve the necessary low limits of quantification (LOQs). nih.govnih.govresearchgate.net For instance, validated methods have achieved LOQs for 5-deoxystrigol (B197688) (a closely related compound) as low as 0.05 μg/L. nih.govresearchgate.net

Complex Plant Matrix : Plant extracts are highly complex mixtures containing numerous primary and secondary metabolites. springernature.com This complexity can lead to significant matrix effects, such as ion suppression or enhancement in the mass spectrometer's ion source, which can interfere with the accuracy of quantification.

Presence of Isomers and Analogs : Strigolactones exist as a diverse family of structurally similar compounds. Distinguishing between different isomers and analogs, which may have similar retention times and fragmentation patterns, requires high-resolution chromatography and mass spectrometry. springernature.com

Chemical Instability : Strigolactones are known to be unstable, particularly in aqueous solutions, where they can degrade over time. nih.govoup.com This instability necessitates careful sample handling, rapid processing, and often the use of internal standards, such as deuterium-labeled analogs ([²H₆]-2′-epi-5-deoxystrigol), to correct for analyte loss during extraction and analysis. frontiersin.org

Advanced Research Directions and Biotechnological Applications

Resolving Contradictory Data in Nutrient Stress Responses

The role of 2'-epi-5-deoxystrigol in response to nutrient stress, particularly phosphorus and nitrogen deficiency, is a complex area of research with some seemingly contradictory findings. While it is generally accepted that nutrient starvation induces the production and exudation of strigolactones, the specific responses and the composition of the strigolactone blend can vary significantly.

In rice, nutrient deficiencies, including a lack of phosphate (B84403) and nitrate (B79036), have been shown to increase the levels of exuded this compound researchgate.net. This response is thought to be an adaptive mechanism to promote symbiosis with arbuscular mycorrhizal fungi, which can enhance nutrient uptake. Studies on sorghum have similarly reported a significant increase in 5-deoxystrigol (B197688) (a closely related strigolactone) production under low nitrogen and phosphorus conditions mdpi.com.

However, the magnitude of this response can differ between plant species and even among cultivars of the same species. For instance, a study comparing two rice cultivars, IAC 165 and TN 1, revealed that under nutrient stress, IAC 165 produced a 100-fold higher amount of strigolactones and induced parasitic seed germination by almost 50% more than TN 1 mdpi.com. This highlights a genetic basis for the variation in strigolactone production in response to nutrient stress. Furthermore, while deficiencies in nitrogen and phosphorus are potent inducers of strigolactone biosynthesis, a lack of potassium does not appear to have the same effect on 5-deoxystrigol production in sorghum mdpi.com. These findings suggest that the signaling pathways that regulate strigolactone biosynthesis in response to different nutrient deficiencies are distinct and specific.

Future research is aimed at elucidating the precise molecular mechanisms that account for these variations. Understanding the genetic and environmental factors that lead to these differential responses will be crucial for developing crops with optimized nutrient acquisition strategies.

Table 1: Influence of Nutrient Conditions on this compound and Related Strigolactone Production

| Plant Species | Nutrient Condition | Observed Effect on Strigolactone Production | Reference |

| Rice (Oryza sativa) | Phosphate and Nitrate Deficiency | Increased exudation of this compound. | researchgate.net |

| Rice (Oryza sativa) | Phosphate Starvation | Differential production of this compound between cultivars. | mdpi.com |

| Sorghum (Sorghum bicolor) | Nitrogen and Phosphorus Deficiency | ~30-fold and ~20-fold increase in 5-deoxystrigol exudation, respectively. | mdpi.com |

| Sorghum (Sorghum bicolor) | Potassium Deficiency | No significant effect on 5-deoxystrigol production. | mdpi.com |

Investigation of Host-Specific Interactions and Functional Redundancy

This compound plays a critical role in mediating interactions between plants and other organisms in the rhizosphere. One of the most studied interactions is its role as a germination stimulant for root parasitic plants, such as Striga and Orobanche species nih.gov. The amount of this compound exuded by a host plant can directly influence its susceptibility to parasitic plant infestation pnas.orgpnas.orgnih.govresearchgate.netresearchgate.net. For example, rice cultivars that exude higher levels of this compound are more susceptible to Striga hermonthica infection nih.gov.

The specificity of this interaction is an area of active research. Different parasitic plants may exhibit varying sensitivities to different strigolactones. The stereochemistry of the strigolactone molecule is crucial for its biological activity, and even small structural variations can significantly alter its effectiveness as a germination stimulant nih.gov.

Within the plant, the signaling pathway for strigolactones involves a degree of functional redundancy. While this compound is a key signaling molecule, other strigolactones can also play roles in regulating plant architecture and development. In Arabidopsis, for instance, the proteins SMAX1 and SMXL2, which are involved in karrikin and strigolactone signaling, have been shown to have redundant functions in controlling seedling growth nih.gov. This redundancy can complicate genetic studies, as knocking out a single gene in the strigolactone biosynthesis or signaling pathway may not always result in a clear phenotype due to compensation by other related genes. Future research will focus on dissecting the specific roles of this compound in the context of the entire strigolactone profile of a plant and understanding the functional redundancy within the signaling network.

Elucidation of Enzymes for Strigolactone Diversification

The structural diversity of strigolactones, including this compound, is generated by a series of enzymatic modifications of a common precursor, carlactone (B12838652) frontiersin.org. The elucidation of the enzymes responsible for this diversification is a key area of research. In rice, two cytochrome P450 enzymes, encoded by the genes SLB1 and SLB2 (homologs of the Arabidopsis MAX1 gene), have been identified as being involved in the conversion of carlactone to ent-2'-epi-5-deoxystrigol pnas.orgpnas.orgnih.gov. The deletion of these genes in the rice cultivar Bala leads to a significant reduction in the production of this compound pnas.orgpnas.orgnih.gov.

Further modifications of this compound can lead to the production of other strigolactones, such as orobanchol (B1246147) frontiersin.orgnih.gov. The enzymes responsible for these subsequent conversion steps are still being identified. For example, a second MAX1 homolog in rice is responsible for converting ent-2'-epi-5-deoxystrigol to orobanchol frontiersin.orgnih.gov. The discovery of these enzymes is crucial for understanding how plants produce a specific blend of strigolactones and how this blend is regulated in response to different environmental cues.

The identification of these diversification enzymes opens up possibilities for metabolic engineering to alter the strigolactone profile of crop plants. This could be used to enhance beneficial interactions, such as mycorrhizal symbiosis, while reducing negative interactions, such as parasitic plant infestation.

Application in Agricultural Management of Parasitic Plants

The potent ability of this compound to stimulate the germination of parasitic plant seeds offers a promising avenue for their control in agriculture nih.gov. One strategy, known as "suicidal germination," involves applying synthetic strigolactones or their analogs to the soil before the host crop is planted. This induces the parasitic plant seeds to germinate in the absence of a host, leading to their death and a reduction in the parasitic seed bank in the soil.

The effectiveness of this strategy depends on the stability and activity of the applied strigolactone. This compound and other non-hydroxy-strigolactones are relatively stable and can be effective germination stimulants nih.gov. Research has shown that the susceptibility of sorghum cultivars to Striga is partly related to their production of more stable non-hydroxy-strigolactones like 5-deoxystrigol nih.gov.

Another approach is the development of "trap crops," which are non-host plants that are bred or engineered to exude high levels of germination stimulants like this compound. These trap crops can be grown in rotation with susceptible crops to reduce the parasitic weed population. Understanding the genetic basis of this compound production, such as the role of the SLB1 and SLB2 genes in rice, is essential for breeding such trap crops pnas.orgpnas.orgnih.gov.

Exploring Roles in Abiotic Stress Tolerance beyond Nutrient Deficiency

While the role of strigolactones in nutrient deficiency responses is well-documented, emerging evidence suggests their involvement in tolerance to other abiotic stresses, such as drought and salinity researchgate.netfrontiersin.orgnih.gov. Strigolactones can influence various physiological processes that contribute to stress tolerance, including the regulation of stomatal closure, root system architecture, and the expression of stress-responsive genes researchgate.net.

Exogenous application of strigolactones has been shown to enhance drought tolerance in some plant species oup.com. However, the specific role of this compound in these responses is not yet fully understood. There is some evidence that strigolactone-deficient mutants can exhibit altered sensitivity to abscisic acid (ABA), a key hormone in drought stress responses, but these findings can be contradictory across different studies and plant species oup.com.

Future research will need to focus on elucidating the specific signaling pathways through which this compound contributes to abiotic stress tolerance. This will involve identifying the downstream targets of strigolactone signaling under stress conditions and understanding its crosstalk with other hormone signaling pathways. This knowledge could be applied to develop crops with enhanced resilience to a changing climate.

Development of Microbial Biosynthetic Platforms for this compound Production

The low natural abundance of this compound in plants makes its extraction for research and agricultural applications challenging and costly. A promising alternative is the development of microbial biosynthetic platforms for its production. This involves engineering microorganisms, such as bacteria or yeast, with the genes encoding the biosynthetic pathway for this compound.

Recently, a significant breakthrough was achieved with the development of an Escherichia coli–Saccharomyces cerevisiae consortium capable of producing various strigolactones, including 5-deoxystrigol nih.govescholarship.org. This platform provides a proof-of-concept for the microbial production of these complex molecules. By introducing the necessary enzymes, such as those from the carlactone biosynthesis pathway and the specific cytochrome P450s involved in this compound synthesis, it is feasible to produce this compound in larger quantities.

Further optimization of these microbial platforms through metabolic engineering can lead to increased titers of this compound. This would provide a sustainable and cost-effective source of this compound for agricultural applications, such as suicidal germination of parasitic weeds, and for further research into its diverse biological functions.

Table 2: Microbial Production of a Related Strigolactone

| Microbial Platform | Strigolactone Produced | Titer Achieved | Reference |

| E. coli–S. cerevisiae Consortium | 5-Deoxystrigol (5DS) | Initial: 6.65 ± 1.71 µ g/liter ; Improved: 47.3 µ g/liter | nih.govescholarship.org |

Genetic and Molecular Approaches to Manipulate this compound Levels for Crop Improvement

The ability to manipulate the levels of this compound in crop plants through genetic and molecular approaches holds significant potential for agricultural improvement. By either increasing or decreasing its production, it may be possible to enhance desirable traits.

One key target for genetic manipulation is the genes involved in the biosynthesis of this compound. As demonstrated in rice, natural variation in the form of a deletion of the SLB1 and SLB2 genes in the Bala cultivar leads to lower levels of this compound, resulting in a high-tillering phenotype and reduced susceptibility to the parasitic plant Striga hermonthica pnas.orgpnas.orgnih.gov. This discovery provides a clear genetic target for breeding programs aimed at developing low-strigolactone cultivars for regions where parasitic weeds are a major problem.

Conversely, increasing the production of this compound could be beneficial in certain contexts. For example, enhanced exudation of this compound could promote a more robust association with arbuscular mycorrhizal fungi, leading to improved nutrient uptake, particularly in low-input agricultural systems. Overexpression of genes like SLB1 and SLB2 has been shown to increase the levels of ent-2'-epi-5-deoxystrigol in root exudates pnas.orgpnas.orgnih.gov.

Modern genome editing technologies, such as CRISPR/Cas9, offer precise tools for modifying the expression of genes involved in this compound biosynthesis and signaling mdpi.com. These technologies can be used to create targeted mutations to either knockout gene function or to modulate gene expression levels, providing a powerful approach for fine-tuning the strigolactone profile of crop plants for improved performance.

Q & A

Q. What are the key enzymatic steps in the biosynthesis of 2'-epi-5-Deoxystrigol (epi-5DS) in plants?

Epi-5DS is synthesized from carlactone via cytochrome P450 enzymes, primarily MAX1 homologs. In rice, Os900 (Os01g0700900) catalyzes the oxidation of carlactone to produce ent-2'-epi-5-deoxystrigol, while Os1400 (Os01g0701400) hydroxylates it to form orobanchol . Arabidopsis lacks this pathway, instead producing methyl carlactonoate (SL-LIKE1) via MAX1, highlighting species-specific divergence . Methodological approaches include heterologous expression of enzymes in Nicotiana benthamiana and LC-MS/MS analysis of intermediates .

Q. How can researchers quantify endogenous this compound levels in plant tissues?

Quantification typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). For example, transgenic rice lines (e.g., OE-miR528 and OE-MIM528) are homogenized, extracted with acetone, and analyzed using deuterated internal standards to normalize recovery rates. MS/MS fragmentation spectra confirm structural identity .

Q. What genetic factors regulate this compound production in rice?

The D27 gene, encoding an iron-containing protein, is essential for epi-5DS biosynthesis. Knockout mutants (e.g., d27) show undetectable epi-5DS levels, rescued by synthetic strigolactones like GR24 . Natural variation in MAX1 orthologs (Os900 and Os1400) correlates with epi-5DS content across rice cultivars, as shown in genome-wide association studies (GWAS) of the Rice Diversity Panel .

Advanced Research Questions

Q. How do contradictory findings about this compound biosynthesis pathways between plant species inform experimental design?

Discrepancies arise in Arabidopsis, where MAX1 produces methyl carlactonoate instead of epi-5DS . To address this, researchers use cross-species enzyme assays (e.g., expressing rice Os900 in Arabidopsis max1 mutants) and isotope-labeled carlactone tracers to track metabolic flux . CRISPR-Cas9 knockout of competing pathways can further isolate epi-5DS-specific synthesis routes.

Q. What methodologies resolve conflicting data on strigolactone crosstalk with auxin and other hormones?

Simultaneous quantification of epi-5DS and auxin in transgenic lines (e.g., OE-miR528 rice) reveals inverse relationships: epi-5DS depletion correlates with elevated auxin levels, suggesting feedback regulation . Hormone profiling via LC-MS combined with transcriptomics (e.g., qRT-PCR of PIN auxin transporters) validates crosstalk mechanisms .

Q. How can researchers validate the ecological role of this compound in non-model plants?

Heterologous expression of epi-5DS biosynthetic genes in non-model species (e.g., Nicotiana benthamiana) followed by root exudate analysis confirms functionality. Comparative metabolomics of wild-type and CRISPR-edited lines identifies epi-5DS-dependent symbiosis with arbuscular mycorrhizal fungi .

Q. What experimental strategies address stereochemical challenges in synthesizing this compound analogs?

Chiral chromatography (e.g., chiralcel OD-H columns) separates stereoisomers, while nuclear magnetic resonance (NMR) spectroscopy confirms C2' epimerization. Synthetic routes often employ Sharpless asymmetric dihydroxylation to replicate the 2'-epi configuration .

Q. How do inhibitors like TIS108 affect this compound biosynthesis, and how are their specificities tested?

TIS108, a triazole-type inhibitor, reduces epi-5DS levels in rice by blocking MAX1 activity. Dose-response assays (0.1–100 µM) in hydroponic cultures quantify inhibition efficiency. Specificity is confirmed via rescue experiments with exogenous epi-5DS and transcriptome profiling to rule off-target effects .

Methodological Considerations

- Data Contradiction Analysis : When conflicting biosynthetic pathways emerge (e.g., Arabidopsis vs. rice), combine enzyme kinetics (Km/Vmax assays) and isotopic labeling to trace pathway divergence .

- Experimental Controls : Include GR24-treated positive controls and d27 mutants in strigolactone studies to validate assay sensitivity .

- Statistical Rigor : Use ANOVA with LSD post-hoc tests for LC-MS replicates (n ≥ 3) to ensure robustness, as demonstrated in root exudate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.